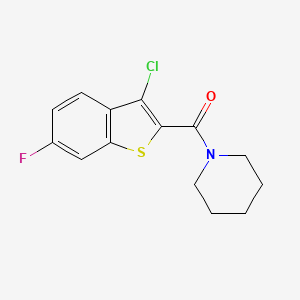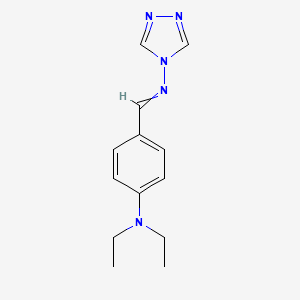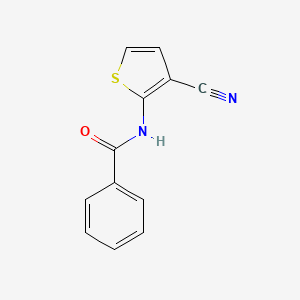![molecular formula C12H13N3O2S B5552504 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.07284784 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as their inhibitory action against several strains of fungi. These studies suggest the potential of thiadiazole derivatives in therapeutic intervention for microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Anticancer Applications
Derivatives of 1,3,4-thiadiazole have been explored for their antiproliferative properties against various cancer cell lines. For instance, novel thiadiazole derivatives bearing an amide moiety have shown significant inhibitory effects against human tumor cell lines, indicating their potential as cytotoxic agents (Almasirad et al., 2016). Furthermore, certain compounds exhibited high DNA protective ability against oxidative damage, underscoring their relevance in cancer therapy (Gür et al., 2020).
Anticonvulsant Potential
Thiadiazole derivatives have been identified for their promising anticonvulsant activity. Quality control methods have been developed for compounds demonstrating high anticonvulsive activity, positioning them as potential candidates for further clinical studies (Sych et al., 2018).
Enzyme Inhibition
Thiadiazole derivatives have also been evaluated for their inhibitory activity against enzymes such as β-glucuronidase. This enzyme is involved in various physiological processes, and its inhibition can be of therapeutic interest in diseases like cancer and certain metabolic disorders. Some thiadiazole compounds exhibited superior inhibitory activity compared to standard inhibitors, highlighting their potential in enzyme-targeted therapies (Taha et al., 2019).
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-5-3-4-6-9(8)11(16)13-12-15-14-10(18-12)7-17-2/h3-6H,7H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBHUVBDPLADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(4-ETHOXYPHENYL)-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE](/img/structure/B5552431.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)



![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)
![2-[(2-CHLOROBENZYL)SULFANYL]-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE](/img/structure/B5552488.png)
![N-[(E)-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B5552494.png)
![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![1-[(7-Methylnaphthalen-2-yl)sulfonyl]piperidine](/img/structure/B5552530.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)
